(2R)-3-(2-Fluorophenyl)-2-methylpropan-1-amine
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Overview
Description
(2R)-3-(2-Fluorophenyl)-2-methylpropan-1-amine: is an organic compound with a molecular formula of C10H14FN This compound is characterized by the presence of a fluorophenyl group attached to a methylpropan-1-amine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-3-(2-Fluorophenyl)-2-methylpropan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 2-fluorobenzaldehyde and 2-methylpropan-1-amine.
Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a suitable catalyst to form an intermediate compound.
Reduction: The intermediate compound is then subjected to reduction using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the final product, this compound.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to ensure precise control over reaction conditions, such as temperature, pressure, and reaction time, to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (2R)-3-(2-Fluorophenyl)-2-methylpropan-1-amine can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Reduction: The compound can be reduced to form various reduced products, depending on the reducing agents and conditions used.
Substitution: It can participate in substitution reactions where the fluorophenyl group or the amine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorophenyl ketones, while reduction may produce fluorophenyl alcohols.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: (2R)-3-(2-Fluorophenyl)-2-methylpropan-1-amine is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Biochemical Studies: The compound is utilized in biochemical studies to investigate the effects of fluorinated amines on biological systems.
Medicine:
Drug Development: It serves as an intermediate in the synthesis of potential therapeutic agents, particularly those targeting neurological and psychiatric disorders.
Industry:
Material Science:
Mechanism of Action
The mechanism by which (2R)-3-(2-Fluorophenyl)-2-methylpropan-1-amine exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may act on neurotransmitter receptors or enzymes involved in metabolic pathways. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- (2R)-2-(2-Fluorophenyl)propan-1-amine
- (2R,3S)-2-(®-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl)morpholine hydrochloride
Comparison:
- Structural Differences: While similar compounds may share the fluorophenyl group, they differ in the arrangement of other functional groups and the overall molecular structure.
- Unique Properties: (2R)-3-(2-Fluorophenyl)-2-methylpropan-1-amine is unique in its specific configuration and the presence of a methyl group, which can influence its reactivity and interactions with biological targets.
Properties
IUPAC Name |
(2R)-3-(2-fluorophenyl)-2-methylpropan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FN/c1-8(7-12)6-9-4-2-3-5-10(9)11/h2-5,8H,6-7,12H2,1H3/t8-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AROZDPHXOAMLPC-MRVPVSSYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1F)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1=CC=CC=C1F)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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